molecular formula C7H5F2NO2 B046256 1-(Difluoromethyl)-3-nitrobenzene CAS No. 403-25-8

1-(Difluoromethyl)-3-nitrobenzene

Cat. No. B046256
CAS RN: 403-25-8
M. Wt: 173.12 g/mol
InChI Key: QOGPXSPKXMNSLH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It is a derivative of benzene, where one hydrogen atom is replaced by a difluoromethyl group and another hydrogen atom is replaced by a nitro group .


Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-3-nitrobenzene and similar compounds has been a subject of research. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of 1-(Difluoromethyl)-3-nitrobenzene consists of a benzene ring with a difluoromethyl group and a nitro group attached to it . The InChI code for this compound is 1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H .

Scientific Research Applications

Pharmaceutical Development

1-(Difluoromethyl)-3-nitrobenzene: is utilized in the pharmaceutical industry due to its potential in creating compounds with enhanced metabolic stability and selectivity . The difluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective at reaching their intended targets without being metabolized too quickly. This compound can serve as a precursor for the synthesis of various bioactive molecules, including those with potential anticancer, antiviral, and anti-inflammatory properties.

Materials Science

In materials science, 1-(Difluoromethyl)-3-nitrobenzene contributes to the development of advanced materials with unique properties . The introduction of fluorinated moieties like the difluoromethyl group can significantly alter the physical characteristics of materials, leading to applications in creating more durable and chemically resistant polymers and coatings.

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, particularly in the late-stage functionalization of molecules . It allows for the selective introduction of difluoromethyl groups into complex molecules, which is valuable for constructing molecules with specific chemical and physical properties. This has implications for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Agriculture

1-(Difluoromethyl)-3-nitrobenzene: derivatives are explored for their potential use in agriculture as components of pesticides and fungicides . The difluoromethyl group can enhance the efficacy and stability of these compounds, making them more effective against various plant pathogens.

Environmental Science

In environmental science, the study of compounds like 1-(Difluoromethyl)-3-nitrobenzene is important for understanding the environmental fate of fluorinated organic compounds . Research in this field can lead to the development of safer and more environmentally friendly chemicals for industrial use.

Biochemistry

The compound’s role in biochemistry is linked to its ability to modify the interaction of small molecules with biological systems . By altering the electronic properties of molecules through the introduction of fluorine atoms, researchers can develop new biochemical tools and probes for studying biological processes at the molecular level.

properties

IUPAC Name

1-(difluoromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPXSPKXMNSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613272
Record name 1-(Difluoromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3-nitrobenzene

CAS RN

403-25-8
Record name 1-(Difluoromethyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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